2-Cyclopropoxy-1-ethyl-3-fluorobenzene
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Overview
Description
2-Cyclopropoxy-1-ethyl-3-fluorobenzene is an organic compound with the molecular formula C11H13FO and a molecular weight of 180.22 g/mol . It is a derivative of fluorobenzene, where the benzene ring is substituted with a cyclopropoxy group at the second position, an ethyl group at the first position, and a fluorine atom at the third position. This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene can be achieved through several methods. One common approach involves the use of electrophilic aromatic substitution reactions. The ethyl group can be introduced via a similar Friedel-Crafts alkylation using ethyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Friedel-Crafts alkylation reactions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-1-ethyl-3-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form cyclohexane derivatives.
Substitution Reactions: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted position.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Halogenation: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nitration: Nitro derivatives of this compound.
Halogenation: Halogenated derivatives, such as 2-Cyclopropoxy-1-ethyl-3-bromo- or 3-chlorofluorobenzene.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Cyclopropoxy-1-ethyl-3-fluorobenzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-1-ethyl-3-fluorobenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in aromatic substitution reactions, where it forms a sigma complex with the benzene ring before undergoing further transformations . The presence of the cyclopropoxy and ethyl groups can influence the reactivity and selectivity of these reactions .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler analog with only a fluorine substituent.
Ethylbenzene: Contains an ethyl group but lacks the cyclopropoxy and fluorine substituents.
Cyclopropylbenzene: Contains a cyclopropyl group but lacks the ethyl and fluorine substituents.
Uniqueness
2-Cyclopropoxy-1-ethyl-3-fluorobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity patterns. The presence of the cyclopropoxy group can introduce ring strain, affecting the compound’s stability and reactivity. The fluorine atom can influence the electronic properties of the benzene ring, making it more reactive towards certain electrophiles .
Properties
Molecular Formula |
C11H13FO |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
2-cyclopropyloxy-1-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-8-4-3-5-10(12)11(8)13-9-6-7-9/h3-5,9H,2,6-7H2,1H3 |
InChI Key |
ZESWXZVGHFLIIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)F)OC2CC2 |
Origin of Product |
United States |
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